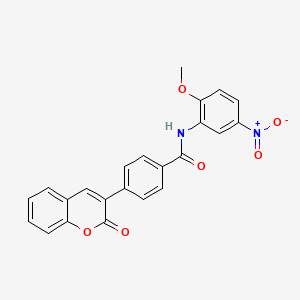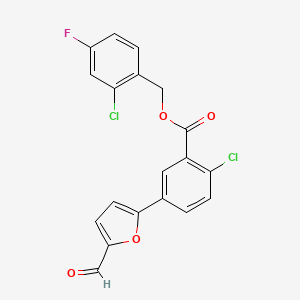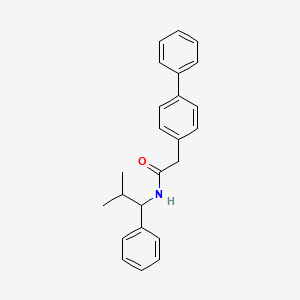
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide
描述
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins in the body. Specifically, 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide is able to alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's effects, 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been shown to exhibit anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has also been shown to have antioxidant activity, which may help protect against oxidative stress and related diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide specifically targets HDAC6, which may make it a more effective treatment for certain diseases. However, one limitation of using 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide in lab experiments is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
未来方向
There are a number of future directions for research on 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide. One area of interest is the development of 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide analogs with improved solubility and bioavailability. Another area of interest is the identification of new targets for 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide, which may expand its potential applications beyond cancer and Alzheimer's disease. Finally, further research is needed to fully understand the mechanisms of action of 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide and its potential effects on other cellular processes.
科学研究应用
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide is in the field of cancer research. Studies have shown that 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptide, which is a hallmark of the disease.
属性
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-17-8-9-20(25)19(11-17)18(16-6-2-1-3-7-16)12-21(26)24-14-15-5-4-10-23-13-15/h1-11,13,18,25H,12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAMICYFQVJDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CN=CC=C2)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3-({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4142054.png)
![4',4',6',8'-tetramethyl-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4142067.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4142070.png)
![{4-[(benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4142087.png)
![5-(2-chlorophenyl)-2-methyl-N-[(5-methylpyrazin-2-yl)methyl]-3-furamide](/img/structure/B4142093.png)

![9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4142109.png)

![2-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]ethanol hydrochloride](/img/structure/B4142117.png)
![2-(1-adamantyl)-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B4142126.png)

![ethyl 4-[({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetyl)amino]benzoate](/img/structure/B4142138.png)